molecular formula C17H20Cl2O3 B14656812 3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate CAS No. 52315-02-3

3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate

Cat. No.: B14656812
CAS No.: 52315-02-3
M. Wt: 343.2 g/mol
InChI Key: VDDZXUKPLSIHNP-UHFFFAOYSA-N
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Description

“3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” is a complex organic compound that belongs to the class of cyclopropane carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the allyl, methyl, and dichlorovinyl groups. Common reagents used in these reactions may include alkyl halides, organometallic reagents, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be tested for their efficacy as drugs or drug precursors.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
  • 2-Methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52315-02-3

Molecular Formula

C17H20Cl2O3

Molecular Weight

343.2 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H20Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h5,7,11,13,15H,1,6,8H2,2-4H3

InChI Key

VDDZXUKPLSIHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC=C

Origin of Product

United States

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